

protocol for extraction of (5Z)-Dodecenoyl-CoA from tissues

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Compound of Interest		
Compound Name:	(5Z)-Dodecenoyl-CoA	
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Application Note & Protocol

Topic: Protocol for the Extraction of (5Z)-Dodecenoyl-CoA from Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5Z)-Dodecenoyl-CoA is a long-chain monounsaturated acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are critical intermediates in cellular metabolism, playing key roles in energy production through beta-oxidation and in the synthesis of complex lipids.[1][2] They also function as signaling molecules by providing the acyl groups for protein acylation, a post-translational modification that links cellular metabolism to protein function.[3] The accurate quantification of specific acyl-CoA species like **(5Z)-Dodecenoyl-CoA** in biological samples is essential for understanding metabolic pathways and for the development of therapeutics targeting metabolic disorders.

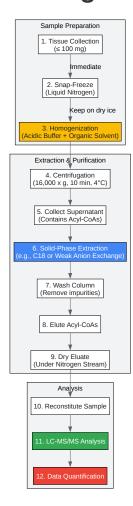
This document provides a detailed protocol for the extraction and purification of **(5Z)-Dodecenoyl-CoA** from animal tissues. The method is based on a combination of organic solvent extraction and solid-phase extraction (SPE) to ensure high recovery and purity, making the extracts suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method



The protocol involves the rapid homogenization of frozen tissue in an acidic buffer and organic solvent mixture to precipitate proteins and extract lipids and acyl-CoAs.[4][5][6] **(5Z)-Dodecenoyl-CoA**, being more polar than complex lipids, is partitioned into an aqueous-organic phase. This extract is then further purified using solid-phase extraction (SPE) to isolate the acyl-CoA fraction from other interfering substances.[3][5][6][7] The purified acyl-CoAs are eluted and concentrated, ready for quantification. The use of an appropriate internal standard, such as Heptadecanoyl-CoA, is critical for accurate quantification by correcting for sample loss during preparation.[7][8]

Experimental Workflow Diagram



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Caption: Workflow for the extraction and quantification of (5Z)-Dodecenoyl-CoA.

Materials and Reagents



Equipment:

- Tissue homogenizer (e.g., Omni TH, PowerGen 125)
- Refrigerated centrifuge
- Solid-Phase Extraction (SPE) vacuum manifold
- Nitrogen evaporation system
- Vortex mixer
- Sonicator
- Analytical balance
- HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

Reagents:

- Acetonitrile (ACN), HPLC grade
- 2-Propanol (Isopropanol), HPLC grade
- Methanol, HPLC grade
- Chloroform, HPLC grade
- Potassium phosphate monobasic (KH₂PO₄)
- · Ammonium formate
- · Ammonium hydroxide
- Formic acid
- **(5Z)-Dodecenoyl-CoA** standard (or a suitable long-chain acyl-CoA standard)
- Heptadecanoyl-CoA (Internal Standard, IS)



- Ultrapure water
- SPE Cartridges: C18 or a weak anion exchange column (e.g., Strata X-AW)[7][9]
- Liquid nitrogen

Detailed Experimental Protocol

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][5][6] [7][8]

5.1. Tissue Preparation

- Excise tissue rapidly and wash with ice-cold saline to remove excess blood.
- Blot dry, weigh (typically 40-100 mg), and immediately snap-freeze the tissue in liquid nitrogen.[8][10] Store samples at -80°C until extraction. This step is crucial to quench enzymatic activity and preserve the in vivo acyl-CoA profile.[10]

5.2. Homogenization and Extraction

- Place the frozen tissue (~40 mg) in a polypropylene tube on dry ice.[8]
- Add 20 ng of Heptadecanoyl-CoA internal standard to the tube.
- Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[4][8]
- Add 0.5 mL of an ice-cold ACN:2-propanol mixture (3:1 v/v).[5][6][8]
- Immediately homogenize the sample on ice for 30 seconds. Repeat homogenization twice.
 [7][8]
- Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.[8]
- Centrifuge at 16,000 x g for 10 minutes at 4°C.[8]
- Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.



- 5.3. Solid-Phase Extraction (SPE) Purification This step purifies acyl-CoAs from other components in the extract. A weak anion exchange column is effective.[7]
- Condition the SPE column: Pass 3 mL of methanol through the column.
- Equilibrate the column: Pass 3 mL of ultrapure water through the column.
- Load the sample: Load the supernatant from step 5.2 onto the column.
- Wash the column:
 - Wash 1: Pass 2.5 mL of 2% formic acid in water through the column to remove neutral and basic impurities.
 - Wash 2: Pass 2.5 mL of methanol through the column to remove remaining lipids.
- Elute Acyl-CoAs:
 - Elution 1: Add 2.5 mL of 2% ammonium hydroxide in methanol.
 - Elution 2: Add 2.5 mL of 5% ammonium hydroxide in methanol.
- Combine the two eluted fractions in a glass tube.
- 5.4. Sample Concentration and Reconstitution
- Dry the combined eluates under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried residue in 100 μL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol or 5 mM ammonium formate in methanol).[7]

Quantification by LC-MS/MS

Analysis is typically performed using reverse-phase liquid chromatography coupled with tandem mass spectrometry operating in positive ion mode.[7][8]

 Chromatography: A C8 or C18 UPLC column can be used to separate different acyl-CoA species.[8][11] A binary gradient system with mobile phases containing a weak base like



ammonium hydroxide or ammonium formate is effective.[7][8]

- Mass Spectrometry: Acyl-CoAs are identified by their specific precursor-to-product ion transitions. A common method involves scanning for the neutral loss of 507 m/z, which corresponds to the phosphopantetheine moiety of CoA.[7] For quantification, multiple reaction monitoring (MRM) is used, targeting the specific transitions for (5Z)-Dodecenoyl-CoA and the internal standard.
- Calibration: A standard curve is generated using known concentrations of a (5Z) Dodecenoyl-CoA standard (or a closely related standard if a commercial one is unavailable)
 spiked with the internal standard.

Data Presentation

The performance of acyl-CoA extraction protocols can vary. The following table summarizes typical recovery and sensitivity data reported in the literature for long-chain acyl-CoAs using similar methods.

Parameter	Typical Value	Tissue/Matrix	Reference Method	Citation
Extraction Recovery	70-80%	Rat Heart, Kidney, Muscle	Acetonitrile Extraction + SPE	[4]
Extraction Recovery	83-90% (SPE step only)	Rat Liver	Acetonitrile/Isopr opanol + SPE	[5][6]
Extraction Recovery	60-140% (analyte dependent)	Liver, Brain, Muscle	Organic Solvent Extraction	[5]
Lower Limit of Quantitation (LOQ)	~5 fmol (on column)	Cell Lines	LC-ESI-MS/MS	[12]
Typical Concentration	0.7 - 1.9 nmol/g wet weight	Rat Heart, Muscle, Liver	TCA Extraction + HPLC/MS	[13]



Troubleshooting

- Low Recovery:
 - Ensure tissue was properly snap-frozen and kept frozen until homogenization to prevent degradation.[10]
 - Optimize homogenization to ensure complete tissue disruption.
 - Consider adding an acyl-CoA-binding protein to the extraction solvent, which has been shown to improve recovery.[14]
 - o Check for losses during the SPE wash steps; the wash solvent may be too strong.
- · High Variability:
 - Ensure consistent and rapid handling of tissue samples.
 - Use a reliable internal standard added at the very beginning of the extraction process.[7]
 - Ensure the final extract is completely dry before reconstitution, as residual solvents can affect chromatographic performance.
- · Poor Chromatographic Peaks:
 - Ensure the reconstitution solvent is compatible with the initial mobile phase.
 - Filter the reconstituted sample before injection to remove any particulate matter.
 - Optimize the LC gradient to ensure separation from isomeric compounds.

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Methodological & Application





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